

SQ 26,655: A Technical Guide to a Thromboxane A2 Receptor Agonist

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Compound of Interest

Compound Name: SQ 26655

Cat. No.: B15570265

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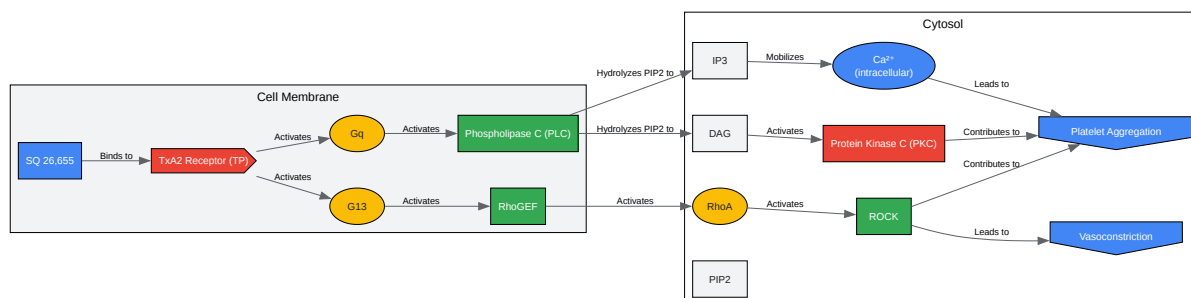
For Researchers, Scientists, and Drug Development Professionals

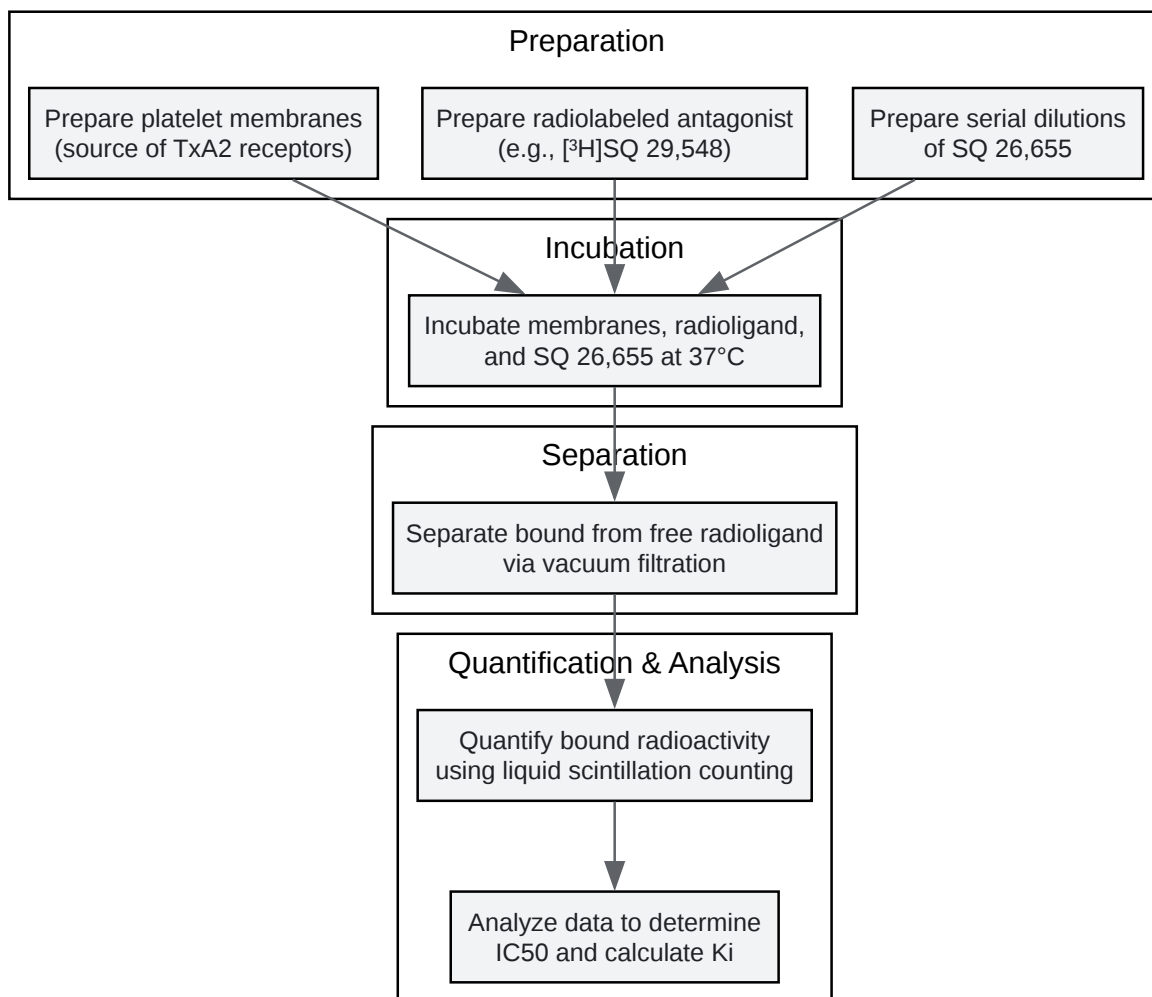
This technical guide provides an in-depth overview of SQ 26,655, a potent thromboxane A2 (TxA2) receptor agonist. It is designed to furnish researchers, scientists, and professionals in drug development with comprehensive data, detailed experimental methodologies, and a clear visualization of the associated signaling pathways.

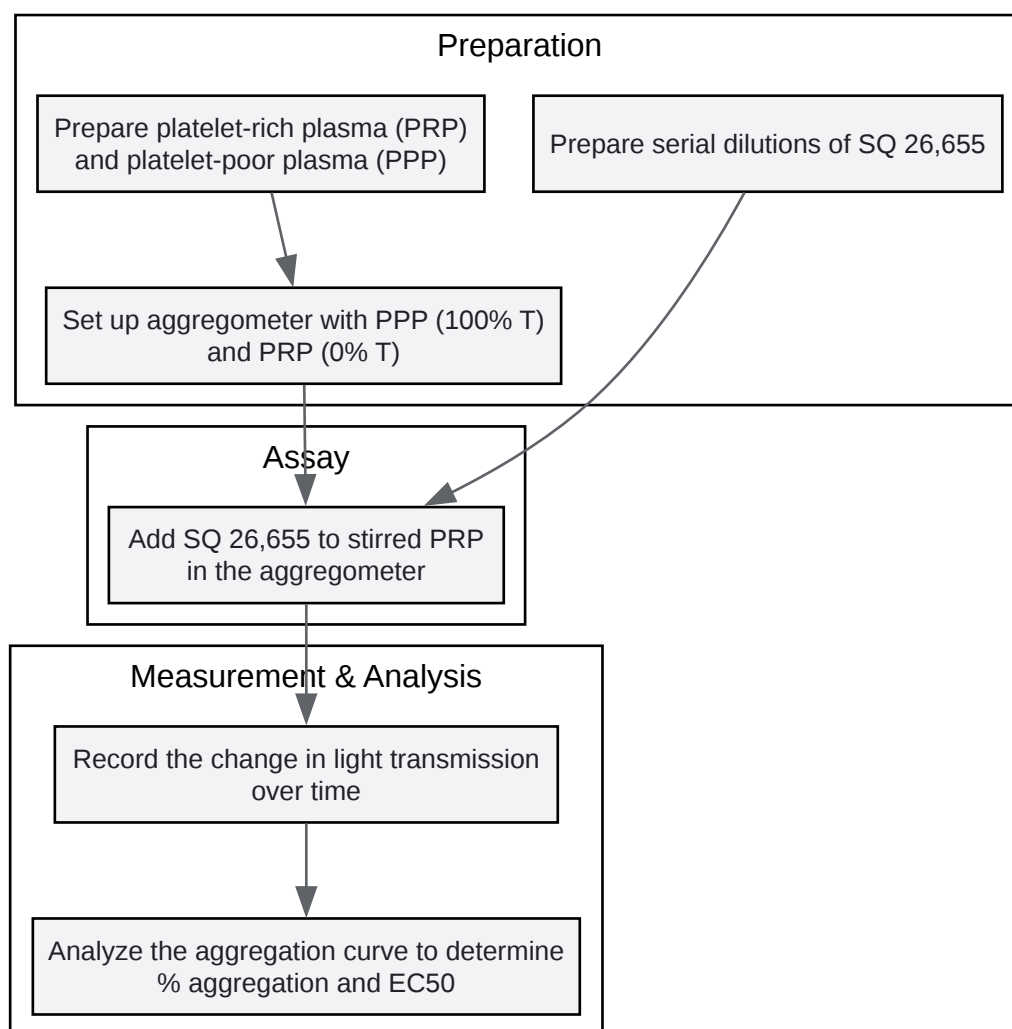
Introduction to SQ 26,655 and the Thromboxane A2 Receptor

SQ 26,655 is a synthetic analog of prostaglandin H2 and a potent agonist of the thromboxane A2 (TxA2) receptor, also known as the TP receptor. The TxA2 receptor is a G-protein coupled receptor (GPCR) that plays a pivotal role in hemostasis, thrombosis, and smooth muscle contraction.[1] Upon activation by agonists like TxA2 or synthetic mimetics such as SQ 26,655, the TP receptor initiates a cascade of intracellular signaling events. These events are central to physiological processes, including platelet aggregation and vasoconstriction, and are also implicated in pathological conditions like myocardial infarction, stroke, and atherosclerosis.[2] [3] SQ 26,655 serves as a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the TxA2 receptor.

Chemical Structure of SQ 26,655







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- 2. Effects of SQ 27,427, a thromboxane A2 receptor antagonist, in the human platelet and isolated smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thromboxane synthase inhibitors and thromboxane A2 receptor antagonists: a quantitative structure activity relationships (QSARs) analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
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